Dimethyl 4-hydroxythiophene-2,3-dicarboxylate
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Overview
Description
Dimethyl 4-hydroxythiophene-2,3-dicarboxylate is a chemical compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two ester groups and a hydroxyl group attached to the thiophene ring, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 4-hydroxythiophene-2,3-dicarboxylate typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. This reaction generates 3-hydroxy-2-thiophene carboxylic derivatives . Another method involves the Paal-Knorr reaction, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often employs large-scale condensation reactions. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 4-hydroxythiophene-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Dimethyl 4-hydroxythiophene-2,3-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl 4-hydroxythiophene-2,3-dicarboxylate involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to its observed effects in medicinal applications .
Comparison with Similar Compounds
- Dimethyl 3-hydroxythiophene-2,5-dicarboxylate
- Dimethyl 4-aminothiophene-2,3-dicarboxylate
- Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate
Comparison: Dimethyl 4-hydroxythiophene-2,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to dimethyl 3-hydroxythiophene-2,5-dicarboxylate, it has different regioselectivity in reactions. The presence of the hydroxyl group in the 4-position, as opposed to the 3-position, affects its interaction with biological targets and its overall chemical behavior .
Properties
CAS No. |
91476-76-5 |
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Molecular Formula |
C8H8O5S |
Molecular Weight |
216.21 g/mol |
IUPAC Name |
dimethyl 4-hydroxythiophene-2,3-dicarboxylate |
InChI |
InChI=1S/C8H8O5S/c1-12-7(10)5-4(9)3-14-6(5)8(11)13-2/h3,9H,1-2H3 |
InChI Key |
VCKZQVVHJALPNO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC=C1O)C(=O)OC |
Origin of Product |
United States |
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